

A Comparative Guide to the Computational Analysis of 1-Nitropropene Reactivity

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Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B1615415

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **1-nitropropene**'s reactivity, drawing upon computational and experimental data from analogous nitroalkenes to benchmark its performance in key organic reactions. Due to a paucity of studies focused exclusively on **1-nitropropene**, this guide leverages data from closely related compounds, such as nitroethene and other substituted nitropropenes, to provide a comprehensive overview for researchers in organic synthesis and drug development.

Reactivity Overview

1-nitropropene is a versatile Michael acceptor and a reactive dienophile in cycloaddition reactions. The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, making the β -carbon electrophilic and susceptible to attack by nucleophiles. Its reactivity is influenced by steric and electronic factors, which can be compared with other nitroalkenes to predict its behavior in various synthetic transformations.

Computational Analysis of Reactivity: A Comparative Perspective

Density Functional Theory (DFT) calculations are a powerful tool for understanding the reaction mechanisms and predicting the reactivity of nitroalkenes. While specific computational data for

1-nitropropene is limited, analysis of related compounds provides valuable insights into its expected energetic profile for key reactions.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are fundamental in the synthesis of five-membered heterocyclic rings. The following table summarizes computational data for the [3+2] cycloaddition of various nitroalkenes with nitrile N-oxides, providing a basis for comparison with **1-nitropropene**. These reactions are typically polar, one-step processes.

Nitroalkene	Dipole	Computational Level	Activation Enthalpy (kcal/mol)	Activation Gibbs Free Energy (kcal/mol)
Nitroethene	Benzonitrile N-oxide	B3LYP/6-31G(d)	13.9 - 15.1	25.4 - 26.6
(E)-3,3,3-Tribromo-1-nitroprop-1-ene	C,N-diphenylnitrone	wb97xd/6-311+G(d) (PCM)	4.9	Not Specified
β-phosphorylated nitroethenes	Benzonitrile N-oxide	M062X/6-31+G(d)	Not Specified	Kinetically favored pathways identified

Data compiled from various computational studies on nitroalkene reactivity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Based on these comparative data, **1-nitropropene** is expected to exhibit activation barriers in a similar range to nitroethene in [3+2] cycloaddition reactions, with the substitution pattern influencing the exact energetics.

Thermal Decomposition of 1-Nitropropane

Insights into the stability and reactivity of the double bond in **1-nitropropene** can be indirectly gleaned from studies on the decomposition of 1-nitropropane. The thermal decomposition of 1-nitropropane to propene and HONO has a calculated activation energy of approximately 50

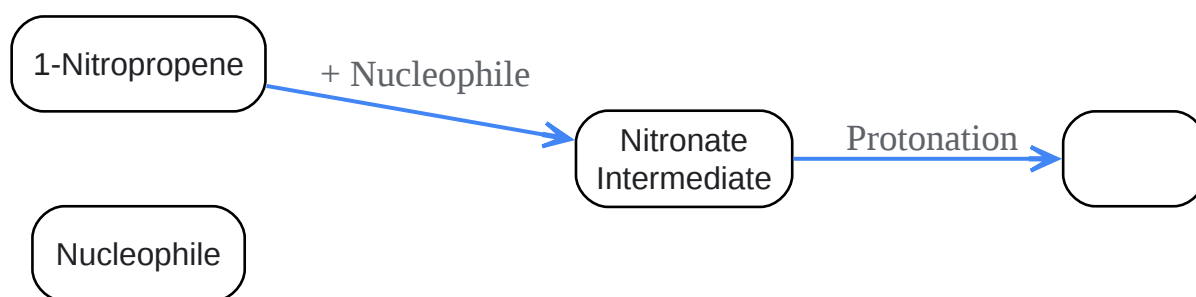
kcal/mol.[4] This high barrier suggests that the reverse reaction, the addition of HONO to propene to form 1-nitropropene, is energetically demanding, which in turn implies a certain level of stability for the **1-nitropropene** system under thermal conditions.

Key Reaction Pathways and Methodologies

1-nitropropene is a valuable synthon, primarily utilized in Michael additions and Diels-Alder reactions.

Michael Addition

The conjugate addition of nucleophiles to **1-nitropropene** is a cornerstone of its reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.



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Caption: Generalized workflow for the Michael addition to **1-nitropropene**.

This protocol is adapted from a general procedure for the synthesis of 1,3-dinitro compounds and is representative of a typical Michael addition involving a nitroalkene like **1-nitropropene**.

[5]

Materials:

- **1-Nitropropene** (1 mmol)
- Nitroalkane (e.g., nitromethane, nitroethane) (1.5 mmol)
- 1M Sodium Bicarbonate (NaHCO_3) solution (1 mL)
- Ethyl acetate (EtOAc)

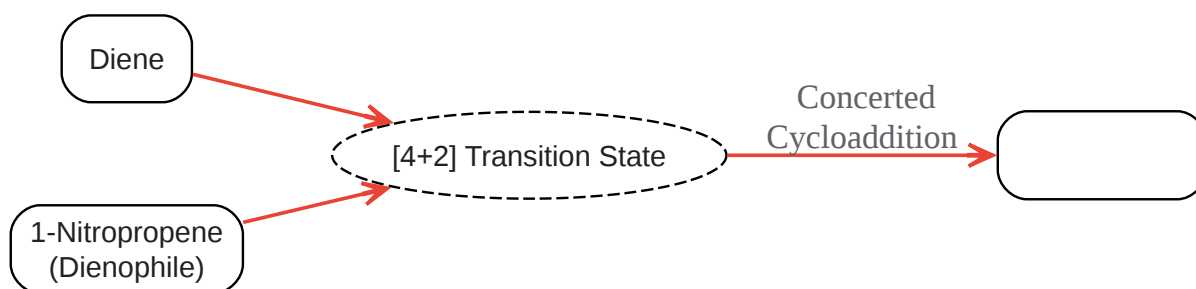
- Hexane
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, combine **1-nitropropene** (1 mmol) and the chosen nitroalkane (1.5 mmol).
- Add the 1M NaHCO₃ solution (1 mL) to the mixture.
- Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated brine solution.
- Extract the product into ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
- Concentrate the organic phase under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane-EtOAc eluent system to afford the pure 1,3-dinitro adduct.

Diels-Alder Reaction

As a dienophile, **1-nitropropene** can react with conjugated dienes to form six-membered rings, a reaction of significant importance in the synthesis of complex cyclic systems. The nitro group acts as an electron-withdrawing group, activating the double bond for [4+2] cycloaddition.



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References

- 1. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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